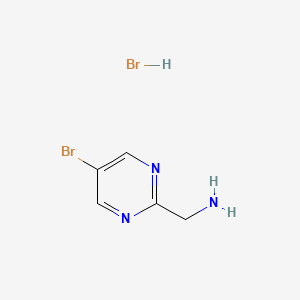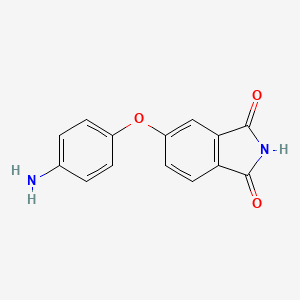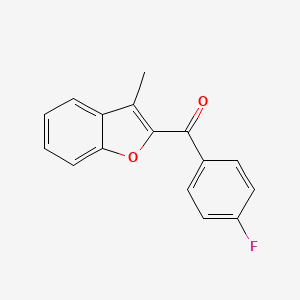
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, also known as 4-FPBM, is an organic compound with a unique chemical structure. It is a cyclic compound consisting of a phenyl ring, a methyl group, and a benzofuran ring connected by a single carbon atom. 4-FPBM has been studied extensively due to its ability to interact with various biological systems. It has been used in laboratory experiments to study the biochemical and physiological effects of different compounds on cells and organisms.
科学的研究の応用
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds on cells and organisms. It has also been used in the development of new drugs and drug delivery systems. Additionally, this compound has been used in the synthesis of other compounds and as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which triggers a cascade of biochemical reactions. It is thought that this reaction leads to changes in the cell’s metabolism, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, the compound has been shown to affect the metabolism of carbohydrates, proteins, and lipids. Additionally, this compound has been shown to affect the production of hormones and neurotransmitters, as well as the activity of certain enzymes. In animals, the compound has been shown to affect the metabolism of glucose, fatty acids, and amino acids. Additionally, it has been shown to affect the activity of certain enzymes and hormones.
実験室実験の利点と制限
The use of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, this compound has been shown to interact with a variety of biological systems, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound has a low solubility in aqueous solutions, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound can be toxic when used in high concentrations, making it important to use caution when working with the compound. Finally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of the compound on different biological systems.
将来の方向性
Given the potential of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, there are many possible future directions for research. First, further research is needed to better understand the mechanism of action of the compound. Additionally, more research is needed to determine the effects of this compound on various biological systems. Finally, further research is needed to develop new methods for synthesizing the compound, as well as new methods for delivering the compound to cells and organisms.
合成法
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 4-fluorophenyl bromide with 3-methyl-1-benzofuran-2-ylmethylene chloride, followed by the reaction of the resulting product with sodium methoxide. This method produces a high yield of this compound and is relatively easy to carry out. Other methods of synthesis include the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and Suzuki-Miyaura coupling reactions.
特性
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVVHNPHBKLLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784545.png)
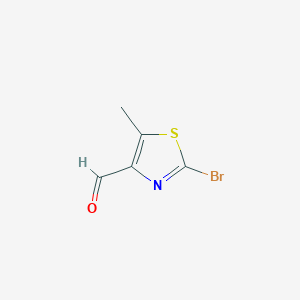
![5-(2-Ethoxyethylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2784547.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)

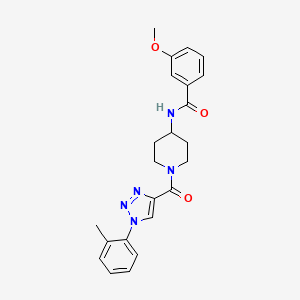
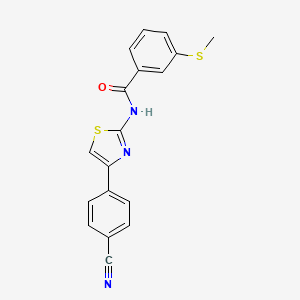
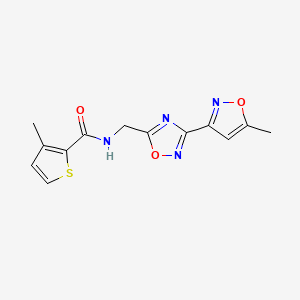

![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)
